molecular formula C15H13N3O2S B381059 N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B381059
M. Wt: 299.3 g/mol
InChI Key: KUVGCRMUXJJCHC-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (CAS 345616-08-2) is a high-purity synthetic organic compound for research applications. This complex molecule features a thieno[2,3-d]pyrimidine core, a privileged structure in medicinal chemistry known for its ability to mimic purine bases and interact with a variety of biological targets, which enhances binding affinity in pharmaceutical research . The structure is further elaborated with a 5,6-dimethyl substitution on the thienopyrimidine ring and an N-linked 1,3-benzodioxol-5-yl group, contributing to its unique electronic and steric properties and metabolic stability . With a molecular formula of C 15 H 13 N 3 O 2 S and a molecular weight of 299.35 g/mol, this compound serves as a valuable chemical intermediate . Its well-defined molecular architecture allows for precise modifications, making it a suitable candidate for structure-activity relationship (SAR) studies in drug discovery campaigns, particularly in the development of kinase inhibitors and other therapeutic agents that target critical signaling pathways . The compound is offered in quantities ranging from 5 mg to 1 gram to support various scales of laboratory work . Disclaimer: This product is intended for research purposes only and is not intended for human or animal use. All information presented is for informational purposes and is not intended to diagnose, treat, cure, or prevent any disease.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-8-9(2)21-15-13(8)14(16-6-17-15)18-10-3-4-11-12(5-10)20-7-19-11/h3-6H,7H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVGCRMUXJJCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Cyano-4,5-dimethylthiophene-2-amine

In a representative procedure, 3-cyano-4,5-dimethylthiophene-2-amine is treated with formamide at 180°C for 6 hours, yielding 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. This method achieves a 72% yield, with purity >95% after recrystallization from ethanol.

Key Reaction Parameters

  • Temperature: 180°C

  • Solvent: Formamide (neat)

  • Catalyst: None required

  • Characterization: 1H^1H NMR (DMSO-d6) δ 8.47 (s, 1H, pyrimidine), 2.57 (s, 3H, CH3), 2.33 (s, 3H, CH3).

The introduction of the 1,3-benzodioxol-5-yl group at the pyrimidine’s 4-position is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

A chlorinated intermediate (4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine) is first synthesized by treating the core with phosphorus oxychloride. Subsequent reaction with 1,3-benzodioxol-5-amine in the presence of a base yields the target compound.

Procedure

  • Chlorination : 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine (1 eq) is refluxed with POCl3 (5 eq) at 110°C for 3 hours.

  • Amination : The crude 4-chloro intermediate is reacted with 1,3-benzodioxol-5-amine (1.2 eq) and K2CO3 (2 eq) in DMF at 80°C for 12 hours.

Optimization Data

ParameterValueImpact on Yield
SolventDMFMaximizes solubility
Temperature80°CBalances rate and decomposition
BaseK2CO3Mild, prevents side reactions

Yield : 58–65% after column chromatography (silica gel, ethyl acetate/hexane).

Palladium-Catalyzed Coupling

For substrates with poor electrophilicity, Buchwald-Hartwig amination using Pd(dba)2 and Xantphos as a ligand enables efficient coupling.

Conditions

  • Catalyst: Pd(dba)2 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2CO3 (2 eq)

  • Solvent: Toluene, 100°C, 24 hours.

Advantages : Tolerates electron-deficient aryl amines; improves yield to 70%.

Alternative Routes via Intermediate Functionalization

Thieno[2,3-d]pyrimidine Carboxylic Acid Derivatives

Evitachem’s methodology for analogous compounds involves synthesizing a methyl ester intermediate (e.g., 5-(methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid). For the target compound, this approach could involve:

  • Ester hydrolysis : Convert methyl esters to carboxylic acids using LiOH.

  • Amide coupling : Activate the acid with HATU/DIEA and couple with 1,3-benzodioxol-5-amine.

Example Protocol

  • Carboxylic acid (1 eq), HATU (1.2 eq), DIEA (3 eq) in DMF, 25°C, 1 hour.

  • Add 1,3-benzodioxol-5-amine (1.5 eq), stir overnight.

  • Purify via reverse-phase HPLC (MeCN/H2O).

Yield : 71%.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Ethyl acetate/hexane (1:3) for intermediate purification.

  • HPLC : C18 column, gradient elution (20–80% MeCN in H2O) for final product.

Spectroscopic Data

  • 1H^1H NMR (DMSO-d6) : δ 7.69 (s, 1H, pyrimidine), 6.43–7.36 (m, 3H, benzodioxol), 2.57 (s, 6H, CH3).

  • LC-MS : m/z 299.3 [M+H]+.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at pyrimidine positions 2 and 4 are minimized using electron-withdrawing groups (e.g., chloro) to direct amination.

  • Byproducts : Over-alkylation is avoided by controlling stoichiometry and reaction time.

Industrial-Scale Considerations

ParameterLab ScalePilot Scale
Catalyst Loading5 mol% Pd2 mol% Pd
Solvent Volume10 mL/g substrate5 mL/g substrate
Cycle Time24 hours12 hours

Scaling the Buchwald-Hartwig method reduces costs by 40% through solvent recycling and catalyst recovery.

Emerging Methodologies

Recent patents disclose photoinduced C–N coupling using Ru(bpy)3Cl2 as a photocatalyst, enabling reactions at room temperature . Initial trials show a 55% yield, with ongoing optimization for heteroaromatic systems.

Chemical Reactions Analysis

Comparison with Similar Compounds

Key Observations :

  • Electron-Rich vs. Electron-Deficient Groups : The 1,3-benzodioxol-5-yl group (electron-rich) may improve hydrogen bonding and π-stacking compared to electron-deficient groups like 4-fluorophenyl .
  • Ring Strain : Dihydrobenzodioxin derivatives (e.g., ) exhibit conformational constraints, possibly affecting binding kinetics .

Pharmacokinetic Considerations

  • Molecular Weight : The target compound (MW ≈ 353–423) falls within the range of orally bioavailable drugs, though biphenyl derivatives (MW > 400) may face solubility challenges .
  • Metabolic Stability : Benzodioxole rings are prone to oxidative metabolism, whereas fluorophenyl groups improve metabolic stability .

Biological Activity

N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a molecular formula of C15H13N3O2SC_{15}H_{13}N_{3}O_{2}S and a molecular weight of approximately 299.35 g/mol. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC15H13N3O2SC_{15}H_{13}N_{3}O_{2}S
Molecular Weight299.35 g/mol
CAS Number[Not specified]
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may function as an inhibitor or modulator of specific signaling pathways associated with disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It might act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), influencing neurotransmission and other physiological processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that thienopyrimidine derivatives can possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structures have been reported to target specific oncogenic pathways.

Antimicrobial Activity

Research has highlighted the potential antimicrobial effects of benzodioxole derivatives. Compounds with this moiety have demonstrated effectiveness against various bacterial and fungal strains.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may also exhibit anti-inflammatory properties. This could be linked to its ability to modulate cytokine production or inhibit inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of thienopyrimidine derivatives:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that thienopyrimidine derivatives could effectively inhibit cancer cell proliferation through specific molecular pathways (PubMed Central) .
  • Antimicrobial Screening : Research conducted on similar compounds indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections (BenchChem) .
  • Inflammatory Response Modulation : Another study highlighted the ability of benzodioxole-containing compounds to reduce inflammation in animal models by downregulating pro-inflammatory cytokines (ChemicalBook) .

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